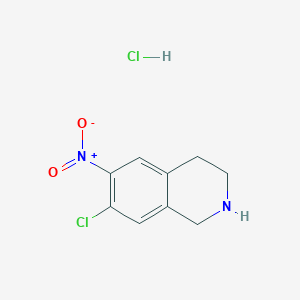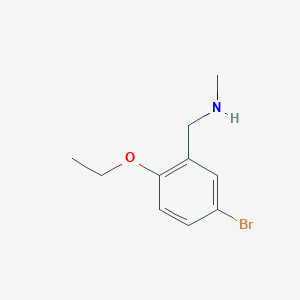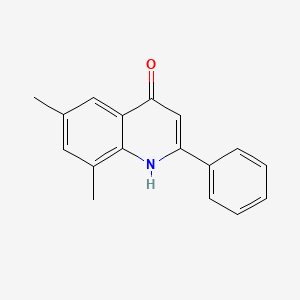
1-(4-Bromoisoquinolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromoisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol It is characterized by the presence of a bromo group attached to the isoquinoline ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(4-Bromoisoquinolin-1-yl)ethanone typically involves the bromination of isoquinoline derivatives. One common method includes the use of palladium-catalyzed reactions . For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in a solvent like acetonitrile (MeCN) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(4-Bromoisoquinolin-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using reagents like .
Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as , to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromoisoquinolin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Used in the production of materials with specific chemical properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 1-(4-Bromoisoquinolin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding , while the ethanone group can form hydrogen bonds or coordinate with metal ions . These interactions can influence various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
1-(4-Bromoisoquinolin-1-yl)ethanone can be compared with other isoquinoline derivatives, such as:
4-Bromoisoquinoline: Lacks the ethanone group, making it less versatile in certain reactions.
1-(4-Chloroisoquinolin-1-yl)ethanone: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.
1-(4-Iodoisoquinolin-1-yl)ethanone: Contains an iodo group, which can participate in different types of reactions compared to the bromo derivative
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
1260807-89-3 |
|---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(4-bromoisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)11-9-5-3-2-4-8(9)10(12)6-13-11/h2-6H,1H3 |
InChI Key |
IMNYRJVIRXRASY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)
![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)




![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)

![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)


![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)
